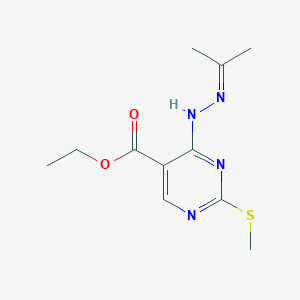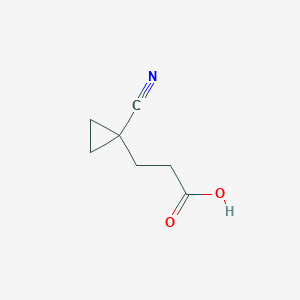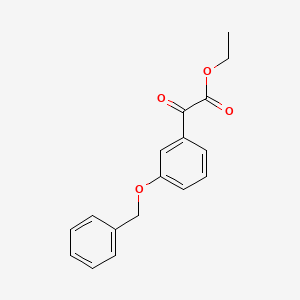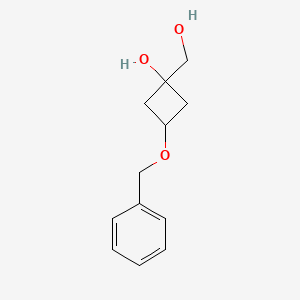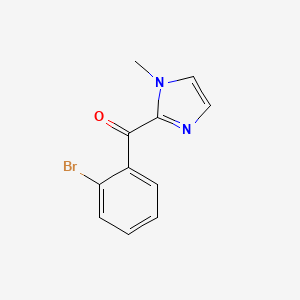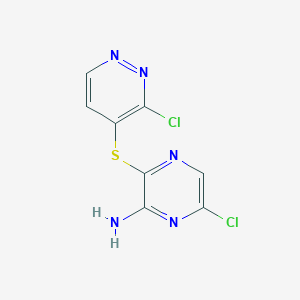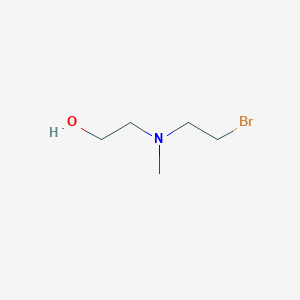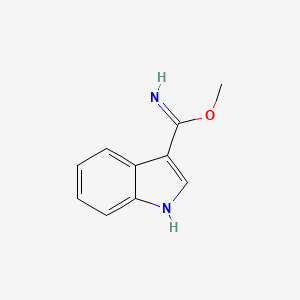
3,4-Bis(1-ethoxyethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(1-ethoxyethoxy)benzaldehyde is an organic compound with the molecular formula C15H22O5. It is a derivative of benzaldehyde, where the hydrogen atoms at the 3 and 4 positions of the benzene ring are substituted with 1-ethoxyethoxy groups. This compound is used in various chemical syntheses and has applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(1-ethoxyethoxy)benzaldehyde typically involves the protection of the hydroxyl groups on the benzene ring followed by the introduction of the aldehyde group. One common method is the reaction of 3,4-dihydroxybenzaldehyde with ethyl vinyl ether in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(1-ethoxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3,4-Bis(1-ethoxyethoxy)benzoic acid.
Reduction: 3,4-Bis(1-ethoxyethoxy)benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3,4-Bis(1-ethoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(1-ethoxyethoxy)benzaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group can participate in nucleophilic addition reactions, while the ethoxyethoxy groups can undergo substitution reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydroxybenzaldehyde
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dibenzyloxybenzaldehyde
Comparison
3,4-Bis(1-ethoxyethoxy)benzaldehyde is unique due to the presence of the ethoxyethoxy groups, which provide different chemical properties and reactivity compared to similar compounds. For example, 3,4-Dihydroxybenzaldehyde has hydroxyl groups that can participate in hydrogen bonding, while 3,4-Dimethoxybenzaldehyde has methoxy groups that are less reactive than ethoxyethoxy groups. 3,4-Dibenzyloxybenzaldehyde has benzyloxy groups that provide different steric and electronic effects.
Properties
CAS No. |
61854-90-8 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
3,4-bis(1-ethoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C15H22O5/c1-5-17-11(3)19-14-8-7-13(10-16)9-15(14)20-12(4)18-6-2/h7-12H,5-6H2,1-4H3 |
InChI Key |
PGNKNFJJYDJGBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC1=C(C=C(C=C1)C=O)OC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



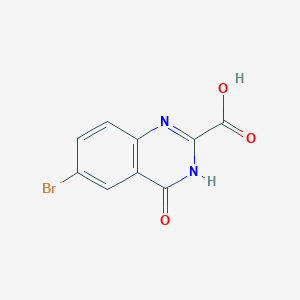
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B13984377.png)


